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Cat. No.: B15073708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Futibatinib (TAS-120) is a potent, orally bioavailable small-molecule inhibitor of Fibroblast

Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1] Its clinical efficacy, particularly in the

treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic

cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements, is rooted

in its unique and highly selective mechanism of action.[2][3] This guide provides an in-depth

examination of the molecular underpinnings of futibatinib's selectivity, supported by quantitative

data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive

understanding for researchers and drug development professionals.

The Core of Selectivity: Irreversible Covalent
Bonding
The defining feature of futibatinib's mechanism is its ability to form an irreversible covalent

bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase

domain.[2][4] This contrasts with many other kinase inhibitors that bind reversibly and are

competitive with ATP.[3] The key structural element enabling this covalent interaction is an

acrylamide "warhead" on the futibatinib molecule.[1]

The binding process is a two-step mechanism:
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Reversible Binding: Futibatinib initially binds non-covalently to the ATP-binding pocket of the

FGFR kinase. This initial interaction is crucial for orienting the molecule correctly.[1]

Irreversible Covalent Bonding: Following the initial binding, the acrylamide group is

positioned in close proximity to a highly conserved cysteine residue in the P-loop of the

kinase domain (Cys492 in the FGFR2-IIIb isoform).[5] A Michael addition reaction then

occurs, where the thiol group of the cysteine residue attacks the β-carbon of the acrylamide's

α,β-unsaturated carbonyl system, forming a stable thioether linkage.[1] This covalent bond

permanently inactivates the FGFR kinase.[1]

This irreversible mechanism provides a durable and robust inhibition of FGFR signaling. A

significant advantage of this is the ability to overcome acquired resistance to ATP-competitive

FGFR inhibitors.[6][7] Many resistance mutations in the FGFR kinase domain that prevent the

binding of reversible inhibitors do not affect the accessibility of the P-loop cysteine, allowing

futibatinib to maintain its inhibitory activity.[2][6][8]

Quantitative Data Presentation
The potency and selectivity of futibatinib have been quantified through various in vitro assays.

The following tables summarize key data for easy comparison.

Table 1: Biochemical Potency of Futibatinib Against FGFR Isoforms

Kinase Target IC50 (nM)

FGFR1 1.8 - 3.9

FGFR2 1.3 - 1.4

FGFR3 1.6

FGFR4 3.7 - 8.3

IC50 values represent the concentration of futibatinib required to inhibit 50% of the kinase

activity in a cell-free biochemical assay. Data compiled from multiple sources.[9][10]

Table 2: Cellular Potency of Futibatinib in FGFR-Aberrant Cancer Cell Lines
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Cell Line Cancer Type FGFR Alteration IC50 (nM)

SNU-16 Gastric Cancer FGFR2 Amplification 1.3

KATO III Gastric Cancer FGFR2 Amplification 2.5

MFM-223 Breast Cancer FGFR2 Amplification 3.1

RT112/84 Bladder Cancer FGFR3 Fusion 5.6

OPM-2 Multiple Myeloma FGFR3 Translocation 4.2

KMS-11 Multiple Myeloma FGFR3 Translocation 2.9

IC50 values represent the concentration of futibatinib required to inhibit 50% of cell proliferation

in a cell-based viability assay.[9]

Table 3: Activity of Futibatinib Against Wild-Type and Mutant FGFR2

FGFR2 Status IC50 (nM)

Wild-Type 0.9

V565I (Gatekeeper Mutation) 1-3

N550H (Resistance Mutation) 3.6

E566G (Resistance Mutation) 2.4

This table highlights futibatinib's ability to inhibit common resistance mutations with similar

potency to the wild-type enzyme.[10]

Table 4: Kinome Selectivity Profile of Futibatinib
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Kinase Ligand Binding Inhibition at 100 nM (%)

FGFR1 99.1

FGFR2 97.0

FGFR3 97.8

FGFR4 94.8

MAPK12 69

INSR 55

Data from a KINOMEscan assay against 387 wild-type kinases. Only kinases with >50%

inhibition are shown, demonstrating the high selectivity of futibatinib for the FGFR family.[11]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Figure 1: FGFR Signaling Pathways and TAS-120 Inhibition.
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Figure 2: Logical Steps of TAS-120's Covalent Binding.
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Figure 3: Typical Experimental Workflow for TAS-120 Characterization.

Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the

characterization of futibatinib's selectivity and mechanism of action.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against

FGFR kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

ATP solution

Specific peptide substrate for each FGFR isoform

Futibatinib (TAS-120) serially diluted in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Reaction Setup: In a 384-well plate, add 2.5 µL of serially diluted futibatinib or vehicle

(DMSO) to the appropriate wells.[9]

Add 5 µL of a mixture containing the specific FGFR enzyme and its peptide substrate

prepared in kinase buffer.[9]

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration

should be at or near the Km for each enzyme.[9]

Incubation: Incubate the plate at room temperature for 60 minutes.[9]

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and

deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
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Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a

luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

Data Acquisition: Measure luminescence using a plate reader.[9]

Data Analysis: Calculate the percent inhibition for each futibatinib concentration relative to

the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic

dose-response curve.[9]

Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To measure the effect of futibatinib on the proliferation of FGFR-dependent cancer

cell lines.

Materials:

FGFR-aberrant human cancer cell lines (e.g., SNU-16, KATO III)

Complete culture medium

Futibatinib (TAS-120) stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100

µL of complete medium and allow them to attach overnight.[9][12]

Compound Treatment: Prepare serial dilutions of futibatinib in culture medium. Remove the

old medium and add 100 µL of the medium containing the futibatinib dilutions to the

appropriate wells. Include vehicle-treated wells as a control.[9][12]
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Incubation: Incubate the cells for 72 to 96 hours at 37°C in a humidified incubator with 5%

CO2.[13]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing for the formation of formazan crystals.[12]

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals.[12]

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the

futibatinib concentration and fitting the data to a sigmoidal dose-response curve.[6]

Protocol 3: Western Blot Analysis for FGFR Signaling
Inhibition
Objective: To assess the effect of futibatinib on the phosphorylation of FGFR and downstream

signaling proteins like ERK.

Materials:

FGFR-aberrant human cancer cell lines

Futibatinib (TAS-120)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE equipment and reagents

PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: Anti-phospho-FGFR (e.g., Tyr653/654), Anti-total-FGFR, Anti-phospho-

ERK1/2 (e.g., Thr202/Tyr204), Anti-total-ERK1/2, and a loading control (e.g., Anti-GAPDH or

Anti-β-Actin)[14]

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

the cells with various concentrations of futibatinib for a specified time (e.g., 2-24 hours).

Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9][14]

Protein Quantification: Determine the protein concentration of each sample using a BCA

Protein Assay Kit.[14]

Sample Preparation: Normalize protein concentrations and prepare samples by adding

Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[14]

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and

transfer the proteins to a PVDF membrane.[14][15]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at

4°C with gentle agitation.[14]

Wash the membrane three times for 10 minutes each with TBST.[14]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.[15]

Wash the membrane again as in the previous step.[15]

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[13]
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Analysis: Quantify band intensities to determine the relative levels of phosphorylated

proteins compared to total proteins and the loading control across different treatment

conditions.

Protocol 4: Patient-Derived Xenograft (PDX) Model for In
Vivo Efficacy
Objective: To evaluate the anti-tumor activity of futibatinib in a more clinically relevant in vivo

model.

Materials:

Fresh tumor tissue from a patient with cholangiocarcinoma (obtained with ethical approval)

Immunodeficient mice (e.g., CD1 nude female mice, 4-5 weeks old)

Surgical tools for tissue implantation

Futibatinib formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Tissue Processing and Implantation: Immediately after explantation, transport the tumor

tissue in a suitable medium (e.g., Hank's Balanced Salt Solution). Cut the tissue into small

fragments (e.g., smaller than 1 cm). Surgically implant the tissue fragments subcutaneously

into the flanks of immunodeficient mice.[16]

Tumor Growth Monitoring: Monitor the mice daily for clinical signs and measure tumor

volume every 2-3 days using calipers. Tumor volume can be calculated using the formula:

(Length × Width²)/2.[16]

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.[16]
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Drug Administration: Administer futibatinib (at various doses) or vehicle to the respective

groups via oral gavage daily or as per the experimental design.[17]

Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the

study. The primary endpoint is typically tumor growth inhibition. At the end of the study,

sacrifice the mice and excise the tumors for further analysis (e.g., pharmacodynamics via

Western blot).[16][17]

Data Analysis: Plot the mean tumor volume for each treatment group over time. Perform

statistical analysis to compare the anti-tumor efficacy between the futibatinib-treated groups

and the vehicle control group.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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